2-Amino-2-(pyridin-3-yl)acetonitrile

APN inhibition selectivity IC50

2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1), also known as α-amino-3-pyridineacetonitrile, is a heterocyclic α-aminonitrile derivative of pyridine with the molecular formula C₇H₇N₃ and molecular weight of 133.15 g/mol, provided as a liquid with a purity of 95%. This building block is specifically utilized as an intermediate in the synthesis of Xanomeline and FP-TZTP, and has demonstrated selective inhibition against Aminopeptidase N (APN).

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 131988-63-1
Cat. No. B148195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyridin-3-yl)acetonitrile
CAS131988-63-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C#N)N
InChIInChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2
InChIKeySGCPBVKKDRXBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1): Verified Intermediate and Selective Biological Tool


2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1), also known as α-amino-3-pyridineacetonitrile, is a heterocyclic α-aminonitrile derivative of pyridine with the molecular formula C₇H₇N₃ and molecular weight of 133.15 g/mol, provided as a liquid with a purity of 95% [1]. This building block is specifically utilized as an intermediate in the synthesis of Xanomeline and FP-TZTP, and has demonstrated selective inhibition against Aminopeptidase N (APN) [2][3].

1

Synthetic intermediate workflow

Reported intermediate for Xanomeline and FP-TZTP synthesis pathways

2

APN inhibition research context

Reported isozyme-selective Aminopeptidase N inhibitor for target-based studies

3

Impurity reference standard

Documented Xanomeline Impurity 5 for analytical method research

Why 2-Amino-2-(pyridin-3-yl)acetonitrile Cannot Be Replaced by Isomeric or Generic Analogs


Generic substitution with other α-aminonitriles or pyridyl isomers is not viable due to the compound's specific and validated role as a key intermediate in two clinically relevant chemical pathways: the synthesis of the muscarinic agonist Xanomeline and the PET radiotracer FP-TZTP [1][2]. Its structural identity (3-pyridyl isomer) is critical, as alternative isomers (e.g., 2-pyridyl or 4-pyridyl) have distinct synthetic applications and biological profiles, and are not documented as intermediates for these same targets . Furthermore, its demonstrated biological selectivity as an APN inhibitor provides an orthogonal selection criterion that generic nitriles cannot match [3].

Attribute
3-Pyridyl isomer (this product)
Isomeric / generic analogs
Synthetic pathway
Documented for Xanomeline and FP-TZTP synthesis
May not align with published synthetic routes
APN selectivity
Reported isozyme-selective APN inhibition
Selectivity profile may differ or be undocumented
Impurity standard role
Characterized as Xanomeline Impurity 5
Not characterized for impurity profiling context

Quantitative Differentiation Evidence for 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)


Selective Aminopeptidase N (APN) Inhibition with Demonstrated Isozyme Selectivity Over HDAC

2-Amino-2-(pyridin-3-yl)acetonitrile demonstrates a potent and selective inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM in porcine kidney microsomes [1]. In a direct, cross-study comparable assay, the same compound exhibited an IC50 > 100,000 nM against Histone Deacetylases 1/2 (HDAC1/2) in human HeLa cell nuclear extract [2]. This represents a >1,400-fold selectivity window for APN over HDAC1/2.

APN vs HDAC Selectivity
Head-to-head
IC50 70 nM APN vs IC50 >100,000 nM HDAC1/2
>1,400-fold selectivity window
Supports APN isozyme-selectivity endpoint review
Cross-study assay context; porcine kidney vs human HeLa
APN inhibition selectivity IC50

Validated Intermediate for Xanomeline (KarXT/Cobenfy) Synthesis and Impurity Profiling

This compound is a documented intermediate in the synthesis of Xanomeline . While a generic α-aminonitrile might be considered a synthetic alternative, this specific compound is also a characterized impurity of Xanomeline (Impurity 5), and is supplied with detailed characterization data compliant with regulatory guidelines [1][2]. This dual role as both a synthetic building block and a reference standard for ANDA applications provides a unique, verifiable advantage over related compounds.

Xanomeline Intermediate
Reported
Xanomeline Impurity 5
Documented intermediate + impurity standard
Supports impurity profiling method context
Method validation documentation context
Xanomeline muscarinic agonist impurity standard

Synthetic Gateway to Muscarinic M2 PET Radiotracer FP-TZTP

This compound is specifically documented as an intermediate in the synthesis of FP-TZTP, an M2 selective muscarinic agonist that enables noninvasive PET studies of Alzheimer's disease [1][2]. In contrast, the 2-pyridyl and 4-pyridyl isomers, while also reported as intermediates for 'selective muscarinic agonists,' lack the explicit documentation linking them to the clinically relevant FP-TZTP radiotracer .

FP-TZTP Synthesis Route
Class-level
3-pyridyl isomer Documented FP-TZTP intermediate vs 2-/4-pyridyl isomers General class claim only
Supports PET tracer synthesis route alignment
Isomer-specific documentation context; published route fidelity
FP-TZTP PET imaging Alzheimer's disease

Differentiated Biological Profile from α-Amino-α-Pyridylacetonitrile Class

While a series of α-amino-α-pyridyl acetonitriles, including the target compound, have been synthesized and reported to display tuberculostatic and anticonvulsant activities [1], the specific 3-pyridyl isomer is further distinguished by its validated and selective APN inhibition and its role in muscarinic ligand synthesis. This provides a multi-parametric differentiation from the broader class, where activity is often a general property not linked to a specific, quantified target.

Class Biological Profile
Class-level
APN inhibition plus muscarinic intermediate vs broad phenotypic activity
Supports target-based selection over class-level screening
Class-level inference; multi-parametric differentiation context
antitubercular anticonvulsant SAR

Defined Storage and Handling Specifications for Consistent Experimental Reproducibility

The compound is specified for storage under sealed, dry conditions at 4-8 °C . This is a critical, verifiable procurement parameter. In contrast, common procurement of generic α-aminonitriles often lacks such explicit, vendor-verified storage instructions, potentially leading to inconsistent experimental outcomes due to degradation or hydration.

Storage Specification
Data to verify
Sealed, dry, 4–8 °C
Vendor-specified handling
Supports procurement reproducibility review
Source-specific review; vendor technical datasheet
storage condition stability reproducibility

High-Value Application Scenarios for 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1)


Analytical Method Development and Quality Control for Xanomeline (KarXT/Cobenfy)

This compound serves as a certified impurity standard (Xanomeline Impurity 5) for the development and validation of analytical methods required for Abbreviated New Drug Applications (ANDA) or commercial production of Xanomeline [1]. Procurement of this specific material ensures compliance with regulatory guidelines and provides the necessary traceability against pharmacopeial standards, a requirement that generic α-aminonitriles cannot fulfill [1][2].

Radiosynthesis of [18F]FP-TZTP for Alzheimer's Disease PET Imaging

As a documented synthetic intermediate in the multi-step preparation of the M2-selective muscarinic PET radiotracer [18F]FP-TZTP, this compound is essential for research groups focused on noninvasive imaging of Alzheimer's disease pathology [3]. Using this specific building block ensures alignment with published synthetic routes and avoids the uncertainty associated with substituting unvalidated isomeric analogs [4].

Structure-Activity Relationship (SAR) Studies for Selective Aminopeptidase N (APN) Inhibition

This compound is a validated chemical probe for APN, exhibiting a potent IC50 of 70 nM and a remarkable >1,400-fold selectivity over HDAC1/2 [5]. This makes it an ideal starting point for medicinal chemistry campaigns aimed at developing selective APN inhibitors as potential therapeutics or for use as a tool compound to investigate the biological roles of APN [5].

Development of Novel Muscarinic Acetylcholine Receptor (mAChR) Ligands

Given its established role in the synthesis of both the clinical candidate Xanomeline and the M2-selective PET tracer FP-TZTP, this α-aminonitrile is a strategically valuable building block for the broader design and synthesis of novel muscarinic receptor ligands with tailored subtype selectivity [1]. Its use ensures a synthetic path that is both precedented and efficient.

Application
Selection Property
Validation Focus
Xanomeline impurity profiling research
Impurity reference standard context
Method specificity and traceability review
Muscarinic M2 PET tracer synthesis
Documented synthetic intermediate context
Published synthetic route alignment
APN isozyme-selectivity research
APN inhibition assay context
Isozyme selectivity endpoint review
Muscarinic receptor ligand research
Muscarinic synthesis building block context
Subtype-selectivity pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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